molecular formula C8H12N2O2 B022369 Cyclo(deltaAla-L-Val) CAS No. 25516-00-1

Cyclo(deltaAla-L-Val)

Cat. No. B022369
CAS RN: 25516-00-1
M. Wt: 168.19 g/mol
InChI Key: NFYRGJUKSGFWQF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Cyclo(deltaAla-L-Val) involves asymmetric hydrogenation of dehydroalanine residues in cyclodipeptides. This process uses Pd black in methanol under ambient pressure and room temperature conditions. Notably, L-valine acts as a chiral source, inducing remarkable asymmetric hydrogenation with high chiral induction, leading to the effective synthesis of Cyclo(deltaAla-L-Val) and other cyclic dipeptides with varied aminoacyl residues (Lee, Kanmera, Aoyagi, & Izumiya, 2009).

Scientific Research Applications

  • Synthesis of Optically Pure Alpha-Amino Acids : Cyclo(deltaAla-L-Val) is used in the asymmetric hydrogenation of alpha, beta-dehydroamino acid residues in cyclodipeptides, contributing to the synthesis of optically pure alpha-amino acids (Kanmera, Lee, Aoyagi, & Izumiya, 2009).

  • Antifungal Characterization : This compound from Bacillus amyloliquefaciens Y1 inhibits Fusarium graminearum growth in wheat grains, potentially controlling head blight and other post-harvest diseases (Jamal, Cho, Moon, & Kim, 2017).

  • Taste Sensation in Cocoa : It induces a blood-like, metallic bitter taste sensation in roasted cocoa nibs (Stark & Hofmann, 2005).

  • Quorum-Sensing in Bacteria : Cyclo(deltaAla-L-Val) can activate or antagonize LuxR-based quorum-sensing systems in bacteria, indicating its potential in microbial communication and control (Holden et al., 1999).

  • Antimicrobial Agent : It exhibits potential as an antimicrobial agent against MRSA by targeting multiple biological pathways and delaying antibiotic resistance (Zin et al., 2020).

  • Potent Somatostatin Analog : Cyclo(N-Me-Ala-Tyr-D-Trp-Lys-Val-Phe) II, a related compound, is significantly more potent than somatostatin in inhibiting insulin, glucagon, and growth hormone release, which could improve control of postprandial hyperglycemia (Veber et al., 1984).

  • Tyrosinase Inhibitor : A novel cyclotetrapeptide produced by Lactobacillus helveticus, it acts as a tyrosinase inhibitor (Kawagishi et al., 1993).

  • Cancerostatic Properties : It's considered to have potential cancerostatic properties (Schmidt & Langner, 2009).

  • Ion-Binding Properties : Cyclo(L-Val-Gly-Gly-L-Pro)3, a related compound, shows strong ion-binding properties with specific ions in acetonitrile, indicating its potential in ion transport and regulation processes (Easwaran, Pease, & Blout, 1979).

Mechanism of Action

Target of Action

Cyclo(deltaAla-L-Val) is a diketopiperazine formed by the fusion of Δ-alanine and valine . It is reported as a secondary metabolite of fungi and bacteria . The primary targets of Cyclo(deltaAla-L-Val) are N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa . AHLs are signal molecules in the quorum-sensing systems of Gram-negative bacteria, playing a crucial role in regulating bacterial population density .

Mode of Action

Cyclo(deltaAla-L-Val) interacts with its targets by activating AHLs . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .

Biochemical Pathways

The biochemical pathways affected by Cyclo(deltaAla-L-Val) are primarily related to bacterial quorum sensing. By interacting with AHLs and other LuxR-based systems, it can influence the communication and coordination within bacterial populations

Result of Action

Cyclo(deltaAla-L-Val) has been shown to reduce S. liquefaciens colony expansion by 21%, indicating inhibition of swarming motility . It also inhibits the interaction of the kinases Ras and Raf-1 in a yeast two-hybrid assay in a concentration-dependent manner . These results suggest that Cyclo(deltaAla-L-Val) can influence both bacterial and yeast cellular processes.

Action Environment

The environment can significantly influence the action, efficacy, and stability of Cyclo(deltaAla-L-Val). Factors such as pH, temperature, and the presence of other compounds can affect its solubility and therefore its bioavailability . .

properties

IUPAC Name

(6S)-3-methylidene-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRGJUKSGFWQF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NC(=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332085
Record name Cyclo(deltaAla-L-Val)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25516-00-1
Record name Cyclo(deltaAla-L-Val)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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